molecular formula C20H20N2O3 B5478632 2-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}benzonitrile

2-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}benzonitrile

Cat. No.: B5478632
M. Wt: 336.4 g/mol
InChI Key: BIDMPVMNURKJSZ-UHFFFAOYSA-N
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Description

The compound “2-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}benzonitrile” is a complex organic molecule. It contains a methoxybenzyl group, a morpholinyl group, a carbonyl group, and a benzonitrile group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the aforementioned functional groups. For instance, the methoxybenzyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecule’s structure is likely to be influenced by the properties of its constituent groups. The carbonyl group, for instance, is planar and polar, which could affect the molecule’s overall shape and polarity .


Chemical Reactions Analysis

The compound’s reactivity would be determined by its functional groups. For example, the carbonyl group is known to undergo nucleophilic addition reactions , and the benzylic position is often involved in free radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, carbonyl compounds generally have higher boiling points due to their polarity .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its properties, potential applications, and safety profile .

Properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methyl]morpholine-4-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-17-7-4-5-15(11-17)12-18-14-22(9-10-25-18)20(23)19-8-3-2-6-16(19)13-21/h2-8,11,18H,9-10,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDMPVMNURKJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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